molecular formula C16H19NO3 B13908961 ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate

ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate

Katalognummer: B13908961
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: SZJJDPBSOKLZAH-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate is a chemical compound with a complex structure that includes an amino group, a methoxy-substituted naphthalene ring, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate typically involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro compound, while reduction can produce the corresponding amine .

Wissenschaftliche Forschungsanwendungen

Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C16H19NO3/c1-3-20-16(18)10-15(17)13-5-4-12-9-14(19-2)7-6-11(12)8-13/h4-9,15H,3,10,17H2,1-2H3/t15-/m0/s1

InChI-Schlüssel

SZJJDPBSOKLZAH-HNNXBMFYSA-N

Isomerische SMILES

CCOC(=O)C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N

Kanonische SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.